Hydrophilicity Advantage: LogP Comparison of (4-Aminooxan-4-yl)methanol vs. 4-Aminotetrahydropyran
The presence of the hydroxymethyl group in (4-Aminooxan-4-yl)methanol dramatically increases its hydrophilicity compared to its parent scaffold, 4-aminotetrahydropyran. This is reflected in a predicted logP of 0.19 for (4-Aminooxan-4-yl)methanol, which is significantly lower than the 0.95 logP for 4-aminotetrahydropyran, a 5-fold reduction in lipophilicity [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.18690 (predicted) |
| Comparator Or Baseline | 4-Aminotetrahydropyran (CAS 38041-19-9): 0.95 (predicted) |
| Quantified Difference | 5.1-fold lower lipophilicity (0.95 / 0.1869) |
| Conditions | Predicted octanol-water partition coefficient. |
Why This Matters
This lower lipophilicity suggests significantly higher aqueous solubility, a crucial advantage for formulation, bioavailability, and avoiding off-target binding associated with more lipophilic compounds.
- [1] DrugBank. (2005). Tetrahydropyran. View Source
